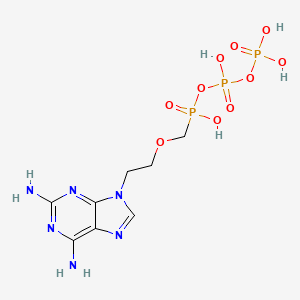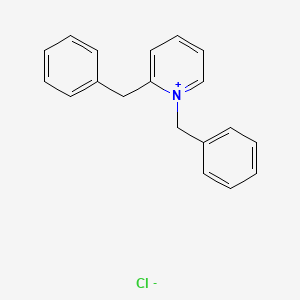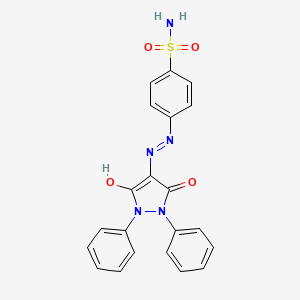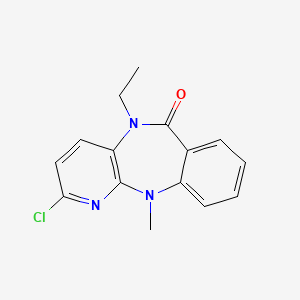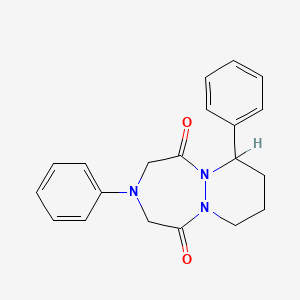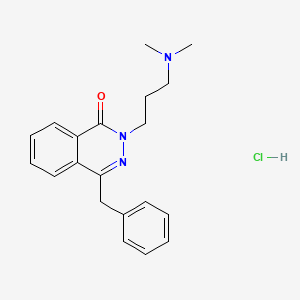
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core, a benzyl group, and a dimethylamino propyl side chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the benzyl group, and the attachment of the dimethylamino propyl side chain. Common synthetic routes may involve:
Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Attachment of Dimethylamino Propyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamino propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A compound with a similar structure but different functional groups.
4-Benzyl-2-oxazolidinone: Another compound with a benzyl group and a different core structure.
Uniqueness
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
16188-74-2 |
|---|---|
Molekularformel |
C20H24ClN3O |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
4-benzyl-2-[3-(dimethylamino)propyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-22(2)13-8-14-23-20(24)18-12-7-6-11-17(18)19(21-23)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI-Schlüssel |
KMKUVFSNIVILIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


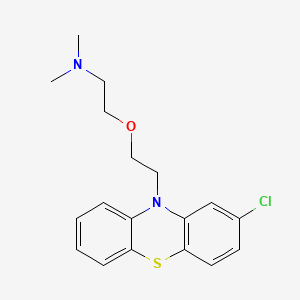
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)


